![molecular formula C10H18Cl2FN3O B2518997 [(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride CAS No. 1820583-09-2](/img/structure/B2518997.png)
[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2FN3O and its molecular weight is 286.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride, also known by its CAS number 1820576-20-2, is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its receptor interactions, pharmacodynamics, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is C10H18FN3O2 with a molecular weight of approximately 286.17 g/mol. The compound features a pyrrolidine ring substituted with a fluorine atom and an oxazole moiety, which are critical for its biological activity.
Receptor Interactions
Research indicates that compounds structurally similar to this compound exhibit activity at various neurotransmitter receptors. Notably:
- Dopamine Receptors : The compound may act as a partial agonist at dopamine D2 receptors, which are implicated in several neuropsychiatric disorders. This activity can potentially influence dopaminergic signaling pathways, making it relevant for conditions such as schizophrenia and Parkinson's disease .
Pharmacodynamics
The pharmacodynamic profile of this compound has been explored in various studies:
- Antipsychotic Activity : In vitro studies suggest that the compound may exhibit antipsychotic properties through modulation of dopaminergic and serotonergic systems. It has been shown to interact with serotonin receptors (5-HT1A), which could enhance its therapeutic profile against psychotic disorders .
- Neuroprotective Effects : Preliminary studies indicate that the compound may possess neuroprotective properties due to its ability to modulate oxidative stress pathways in neuronal cells .
1. Antipsychotic Efficacy
A study evaluated the efficacy of this compound in rodent models of schizophrenia. The results demonstrated significant reductions in hyperactivity and stereotypic behaviors compared to control groups, suggesting potential antipsychotic effects similar to established medications like clozapine .
2. Neuroprotection in Ischemia
In a model of cerebral ischemia, the compound was administered prior to induced ischemic conditions. Results showed reduced neuronal death and improved functional outcomes in treated animals compared to untreated controls. This suggests that the compound could be beneficial in stroke prevention or treatment scenarios .
Table 1: Summary of Biological Activities
Applications De Recherche Scientifique
The compound exhibits significant biological activity due to its interactions with various neurotransmitter receptors. Notably, it has shown promise in the following areas:
Antipsychotic Efficacy
Research indicates that this compound may act as a partial agonist at dopamine D2 receptors. In rodent models of schizophrenia, it demonstrated the ability to reduce hyperactivity and stereotypic behaviors, suggesting potential antipsychotic effects comparable to established medications such as clozapine.
Neuroprotective Effects
Preliminary studies have indicated that the compound may possess neuroprotective properties. In models of cerebral ischemia, administration prior to induced ischemic conditions resulted in reduced neuronal death and improved functional outcomes. This suggests its potential utility in stroke prevention or treatment scenarios.
Pharmacodynamics
The pharmacodynamic profile of [(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride includes:
- Modulation of Dopaminergic and Serotonergic Systems : The compound interacts with serotonin receptors (5-HT1A), enhancing its therapeutic profile against psychotic disorders.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antipsychotic | Reduces hyperactivity and stereotypic behaviors in rodent models of schizophrenia | |
Neuroprotection | Reduces neuronal death in ischemic models; potential for stroke treatment | |
Receptor Interaction | Acts as a partial agonist at dopamine D2 receptors; interacts with serotonin receptors |
Case Study 1: Antipsychotic Efficacy
In a controlled study involving rodent models, this compound was administered to evaluate its effects on schizophrenia-like symptoms. The results indicated a significant reduction in hyperactive behavior compared to control groups, supporting its potential use as an antipsychotic agent.
Case Study 2: Neuroprotection in Ischemia
A separate study focused on the neuroprotective effects of this compound during induced cerebral ischemia. Animals treated with the compound prior to ischemic events exhibited significantly less neuronal damage and improved recovery metrics compared to untreated controls. These findings suggest that this compound could be beneficial in clinical settings for stroke management.
Propriétés
IUPAC Name |
[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN3O.2ClH/c1-7-8(4-13-15-7)5-14-6-9(11)2-10(14)3-12;;/h4,9-10H,2-3,5-6,12H2,1H3;2*1H/t9-,10-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBXZQQTCCTMBW-BZDVOYDHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CC(CC2CN)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NO1)CN2C[C@H](C[C@H]2CN)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.